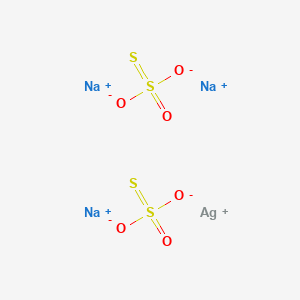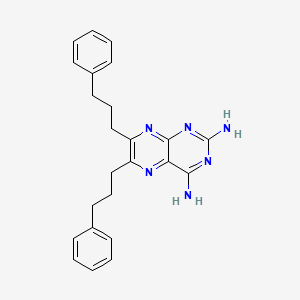
2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound is characterized by the presence of two phenylpropyl groups attached to the 6 and 7 positions of the pteridine ring, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pteridine derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and the derivative used.
Comparaison Avec Des Composés Similaires
- 6-(Chloromethyl)-2,4-pteridinediamine
- 6-(Ethoxymethyl)-5,6,7,8-tetrahydro-2,4-pteridinediamine
- 6,7-bis(trifluoromethyl)-8-substituted pteridine-2,4(1H,3H)-dione
Uniqueness: 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- is unique due to the presence of the phenylpropyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for various research and industrial applications.
Propriétés
Numéro CAS |
49647-28-1 |
|---|---|
Formule moléculaire |
C24H26N6 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
6,7-bis(3-phenylpropyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C24H26N6/c25-22-21-23(30-24(26)29-22)28-20(16-8-14-18-11-5-2-6-12-18)19(27-21)15-7-13-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2,(H4,25,26,28,29,30) |
Clé InChI |
WPJRCGIHUCFXMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


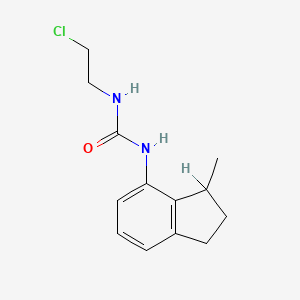
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)

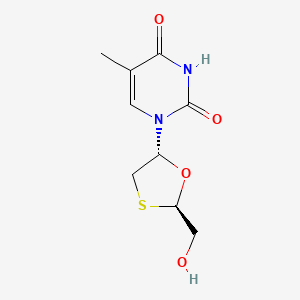
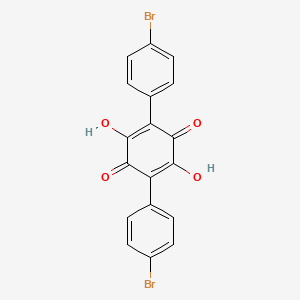

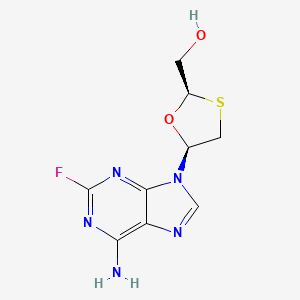

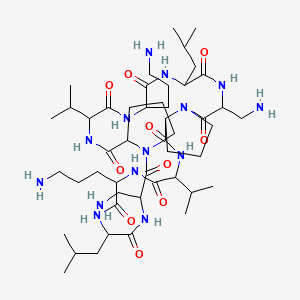
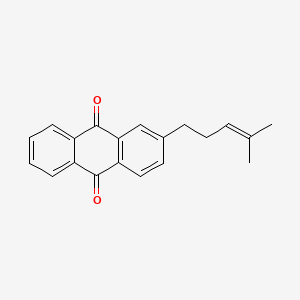

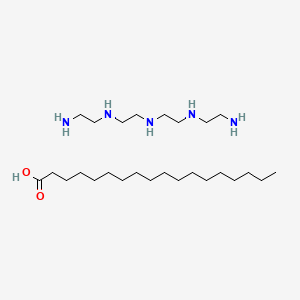
![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)
